6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Catalog No.
S11414021
CAS No.
M.F
C15H19N3O3S
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]...

Product Name

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

IUPAC Name

6-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]hexanoic acid

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C15H19N3O3S/c1-11-13(22-15(17-11)18-9-5-6-10-18)14(21)16-8-4-2-3-7-12(19)20/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,21)(H,19,20)

InChI Key

IHXILCCQVPKOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCCCC(=O)O

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound featuring a hexanoic acid backbone with a thiazole and pyrrole moiety. The presence of the thiazole ring, which is known for its diverse biological activities, combined with the amino acid structure, suggests potential applications in medicinal chemistry and biochemistry. The compound's unique structure may facilitate interactions with various biological targets, making it a candidate for further research into its therapeutic properties.

The chemical reactivity of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can be characterized by several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts with bases.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, enhancing the compound's structural complexity.
  • Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The biological activity of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is largely attributed to its structural components:

  • Antimicrobial Properties: Compounds containing thiazole and pyrrole rings have shown antimicrobial activity against a range of pathogens.
  • Anticancer Potential: Research indicates that similar compounds may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

The synthesis of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves several steps:

  • Synthesis of Thiazole and Pyrrole Rings:
    • The thiazole ring can be synthesized through the Hantzsch thiazole synthesis method.
    • The pyrrole ring may be formed via the Paal-Knorr synthesis.
  • Coupling Reaction:
    • The thiazole and pyrrole rings are coupled through condensation reactions under controlled conditions to form the core structure.
  • Formation of Hexanoic Acid Derivative:
    • The final step involves attaching the hexanoic acid moiety through amide or ester linkages to yield the target compound.

6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Biochemical Research: It can serve as a tool for studying enzyme interactions and biological pathways.
  • Agricultural Chemistry: Due to its antimicrobial properties, it may be explored as a natural pesticide or fungicide.

Interaction studies involving 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid focus on its binding affinity to biological targets:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action.
  • Enzyme Kinetics: Understanding how it affects enzyme activity helps elucidate its potential therapeutic effects.
  • Cellular Assays: Evaluating its impact on cell viability and proliferation in vitro can reveal its biological significance.

Several compounds share structural similarities with 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethylthiazoleContains a thiazole ringSimpler structure; lacks amino acid component
2-AminothiazoleAmino group on thiazolePotential for different reactivity patterns
5-MethylpyrrolePyrrole ring without thiazoleFocused on different biological activities

The uniqueness of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid lies in its combination of both thiazole and pyrrole rings along with an amino acid backbone, which may confer distinct chemical properties and biological activities not found in simpler derivatives.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

321.11471265 g/mol

Monoisotopic Mass

321.11471265 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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